Cas no 1805266-85-6 (Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate)

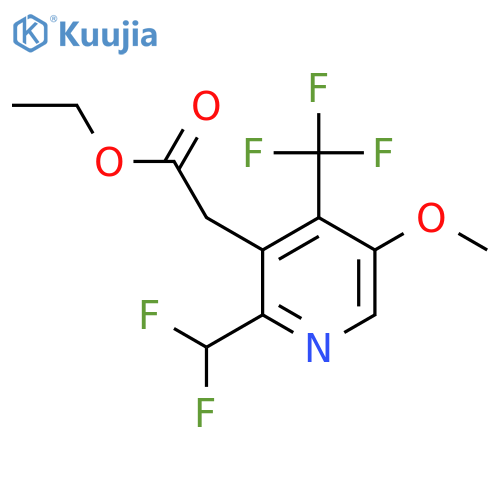

1805266-85-6 structure

商品名:Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate

CAS番号:1805266-85-6

MF:C12H12F5NO3

メガワット:313.220601081848

CID:4897120

Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate

-

- インチ: 1S/C12H12F5NO3/c1-3-21-8(19)4-6-9(12(15,16)17)7(20-2)5-18-10(6)11(13)14/h5,11H,3-4H2,1-2H3

- InChIKey: DUOSENFCXAACEA-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN=C(C(F)F)C=1CC(=O)OCC)OC)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 350

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 48.4

Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018413-250mg |

Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate |

1805266-85-6 | 95% | 250mg |

$1,078.00 | 2022-04-01 | |

| Alichem | A029018413-1g |

Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate |

1805266-85-6 | 95% | 1g |

$2,952.90 | 2022-04-01 | |

| Alichem | A029018413-500mg |

Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate |

1805266-85-6 | 95% | 500mg |

$1,600.75 | 2022-04-01 |

Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1805266-85-6 (Ethyl 2-(difluoromethyl)-5-methoxy-4-(trifluoromethyl)pyridine-3-acetate) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量